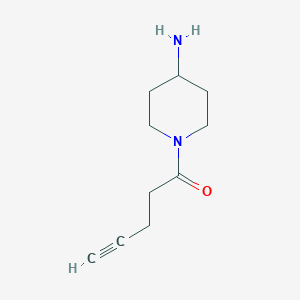
4'-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine is an organic compound that features both fluorine and trifluoromethoxy groups. These functional groups are known for their unique chemical properties, such as high electronegativity and stability, which make them valuable in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base, such as potassium carbonate, to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of more efficient catalysts and reaction conditions tailored to large-scale production .
化学反応の分析
Types of Reactions
4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
科学的研究の応用
4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethoxy groups can influence its binding affinity and selectivity for these targets, potentially leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Fluoro-5-(trifluoromethoxy)aniline: Shares similar functional groups and can be used in similar applications.
3,5-Difluoro-3’-(trifluoromethoxy)biphenyl-4-amine:
Uniqueness
4’-Fluoro-2-(trifluoromethoxy)biphenyl-5-amine is unique due to its specific arrangement of functional groups, which can confer distinct chemical and biological properties. This uniqueness can make it particularly valuable in certain research and industrial applications .
特性
分子式 |
C13H9F4NO |
|---|---|
分子量 |
271.21 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C13H9F4NO/c14-9-3-1-8(2-4-9)11-7-10(18)5-6-12(11)19-13(15,16)17/h1-7H,18H2 |
InChIキー |
IRZKUENLJGMPCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)N)OC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)

![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)



![N-{1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}acetamide](/img/structure/B12066196.png)
![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)


![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt](/img/structure/B12066224.png)



